![molecular formula C21H31N3O6S B2441022 N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-00-0](/img/structure/B2441022.png)
N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O6S and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Chemical Entities
Research has demonstrated the synthesis of new chemical classes involving cyclohexyl or benzyl isocyanide, which are critical in forming compounds with potential biological activity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was achieved through Ugi reactions involving semicarbazones and subsequent stirring with sodium ethoxide, demonstrating the compound's role in creating pseudopeptidic [1,2,4]triazines composed of different amino acids (Sañudo et al., 2006).
Chemical Reaction Mechanisms
Studies have also focused on the chemical reaction mechanisms involving cyclohexadienimines and their reactions with anilines to access N-acyl diarylamines and phenothiazines, showcasing the flexibility and utility of these compounds in organic synthesis (Zhang et al., 2014).
Application in Drug Discovery
In drug discovery, derivatives of cyclohexyl compounds have been synthesized and evaluated for their inhibitory activities against specific enzymes or receptors, contributing to the development of potential therapeutic agents. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and their evaluation as selective cyclooxygenase-2 inhibitors represent the compound's application in creating new drugs (Hashimoto et al., 2002).
Electrophilic Aminations
The utility of oxaziridine compounds for electrophilic aminations, enabling the synthesis of a wide range of nitrogen-containing compounds, further highlights the compound's role in expanding chemical synthesis capabilities (Andreae & Schmitz, 1991).
Material Science and Engineering
In material science and engineering, compounds related to N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide have been explored for their potential use as bonding agents for rocket solid propellants, demonstrating the compound's significance beyond pharmaceuticals (Kawamoto et al., 1999).
properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O6S/c1-15-13-17(9-10-18(15)29-2)31(27,28)24-11-6-12-30-19(24)14-22-20(25)21(26)23-16-7-4-3-5-8-16/h9-10,13,16,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBJDFJOYIXEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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